Cell Permeability: Enables Live-Cell Workflows Unattainable with Z-DEVD-R110
Unlike the widely used Z-DEVD-R110 substrate, which is not cell-permeable and requires cell lysis or the use of purified enzyme , (Asp)2-Rhodamine 110 (D2R) is membrane-permeant. This functional property permits the direct addition of D2R to intact cell cultures, enabling the detection of intracellular caspase activation in living cells without the need for osmotic shock or detergent-based lysis . This is a critical distinction for scientists seeking to monitor apoptosis in real-time or in sensitive primary cell populations where lysis would be detrimental.
| Evidence Dimension | Cell Membrane Permeability |
|---|---|
| Target Compound Data | Membrane-permeant |
| Comparator Or Baseline | Z-DEVD-R110 |
| Quantified Difference | Yes vs. No (Qualitative functional difference) |
| Conditions | Application in intact mammalian cell lines vs. cell lysates/purified enzyme |
Why This Matters
Procurement of D2R eliminates the need for separate cell lysis and sample preparation steps, streamlining live-cell apoptosis assays and reducing hands-on time.
